molecular formula C7H14O B052717 4-Methylcyclohexanol CAS No. 7731-29-5

4-Methylcyclohexanol

Cat. No.: B052717
CAS No.: 7731-29-5
M. Wt: 114.19 g/mol
InChI Key: MQWCXKGKQLNYQG-UHFFFAOYSA-N
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Description

4-Methylcyclohexanol is an organic compound with the molecular formula C₇H₁₄O. It is a derivative of cyclohexanol, where a methyl group is substituted at the fourth position of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers and is known for its applications in organic synthesis and industrial processes .

Mechanism of Action

Target of Action

4-Methylcyclohexanol, also known as Hexahydro-p-cresol , is a chemical compound with the molecular formula C7H14O The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

One study used this compound to investigate its effects on oviposition . More research is needed to summarize the affected pathways and their downstream effects.

Result of Action

It has been used in a study to investigate its effects on oviposition . More research is needed to describe these effects in detail.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcyclohexanol can be synthesized through the hydrogenation of 4-methylcyclohexanone. The process involves the reduction of the ketone group to an alcohol group using hydrogen gas in the presence of a metal catalyst such as palladium or platinum .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-methylcyclohexanone. The reaction is typically carried out under high pressure and temperature conditions to ensure complete conversion of the ketone to the alcohol .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Comparison with Similar Compounds

    Cyclohexanol: The parent compound, differing only by the absence of the methyl group.

    4-Methylcyclohexanone: The oxidized form of 4-Methylcyclohexanol.

    4-Methylcyclohexane: The fully reduced form of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its parent compound, cyclohexanol. The presence of the methyl group at the fourth position influences its steric and electronic characteristics, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-methylcyclohexan-1-ol
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InChI

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3
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InChI Key

MQWCXKGKQLNYQG-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)O
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Molecular Formula

C7H14O
Record name 4-METHYLCYCLOHEXANOL
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DSSTOX Substance ID

DTXSID0060434, DTXSID301032962, DTXSID701032964
Record name Cyclohexanol, 4-methyl-
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Record name cis-4-Methylcyclohexanol
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name 4-Methylcyclohexanol
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Boiling Point

173 °C
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Flash Point

70 °C c.c.
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Solubility

Solubility in water: poor
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Density

Relative density (water = 1): 0.92
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

0.29 [mmHg]
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CAS No.

589-91-3, 7731-28-4, 7731-29-5
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Melting Point

-9.2 °C (cis-isomer)
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcyclohexanol
Reactant of Route 2
4-Methylcyclohexanol
Reactant of Route 3
4-Methylcyclohexanol
Reactant of Route 4
4-Methylcyclohexanol
Reactant of Route 5
4-Methylcyclohexanol
Reactant of Route 6
4-Methylcyclohexanol

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